![molecular formula C12H11ClN2O3S2 B6583577 3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1251705-51-7](/img/structure/B6583577.png)
3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
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Overview
Description
“3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide” is a thiophene-based analog . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives typically involve condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound can be used in Suzuki–Miyaura (SM) cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Therapeutic Applications
Thiophene and its substituted derivatives, including “3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide”, show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Anti-Inflammatory
Thiophene derivatives have been proven to be effective anti-inflammatory drugs . They can be used to treat a variety of inflammatory conditions.
Anti-Psychotic
Thiophene derivatives have also been used as anti-psychotic drugs . They can help manage symptoms of psychosis such as hallucinations, delusions, and disordered thinking.
Anti-Arrhythmic
Thiophene derivatives can be used as anti-arrhythmic drugs . They can help regulate irregular heartbeats and maintain a regular rhythm.
Anti-Anxiety
Thiophene derivatives have been used as anti-anxiety drugs . They can help reduce symptoms of anxiety and promote relaxation.
Anti-Fungal
Thiophene derivatives have been proven to be effective anti-fungal drugs . They can be used to treat a variety of fungal infections.
Anti-Cancer
Thiophene derivatives have been used as anti-cancer drugs . They can help inhibit the growth of cancer cells and potentially shrink tumors.
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future direction would likely involve further exploration of the biological activities of these compounds and their potential applications in medicinal chemistry.
properties
IUPAC Name |
3-[(4-chlorophenyl)-methylsulfamoyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3S2/c1-15(9-4-2-8(13)3-5-9)20(17,18)10-6-7-19-11(10)12(14)16/h2-7H,1H3,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMIYNQFLVGEEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=C(SC=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide |
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